Lipophilicity vs. 2-Alkylthio Analogs
The target compound exhibits a computed XLogP3 of 4.2, which is approximately 1.5–1.6 log units higher than the 2-ethylthio analog (methyl 2-(ethylthio)-4-oxo-1,4-dihydroquinoline-3-carboxylate, estimated logP ~2.6–2.8) [1]. This increased lipophilicity is driven by the 2-methylbenzyl group versus a simple ethyl chain, placing the compound in a more favorable range for membrane permeability while remaining within Lipinski-compliant limits (XLogP < 5). Among positional isomers, the ortho-methyl substitution on the benzyl ring may also subtly modulate lipophilicity relative to the para-methyl variant due to differences in molecular shape and solvent-accessible surface area.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3 = 4.2 |
| Comparator Or Baseline | Methyl 2-(ethylthio)-4-oxo-1,4-dihydroquinoline-3-carboxylate: estimated logP ~2.6–2.8 (from Mcule database, compound P-579704160) |
| Quantified Difference | ΔXLogP ≈ +1.4 to +1.6 log units (target more lipophilic) |
| Conditions | Computed by XLogP3 algorithm (PubChem 2019.06.18 release); comparator logP from Mcule platform QSPR estimation |
Why This Matters
For screening library selection, a higher logP within the drug-like range (1–5) can improve membrane permeability and cellular uptake, directly affecting hit rates in cell-based assays.
- [1] PubChem Compound Summary for CID 20937726, XLogP3-AA = 4.2. National Center for Biotechnology Information, 2025; Mcule platform, compound P-579704160, logP = 2.6066. View Source
